molecular formula C18H19NO3 B15214258 3-Methoxy-4-morpholinomethyldibenzofuran CAS No. 42840-16-4

3-Methoxy-4-morpholinomethyldibenzofuran

Cat. No.: B15214258
CAS No.: 42840-16-4
M. Wt: 297.3 g/mol
InChI Key: JLXGZBBBLBFARU-UHFFFAOYSA-N
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Description

Contextualization of Dibenzofuran (B1670420) Scaffolds in Chemical Biology Research

Dibenzofuran, a heterocyclic compound consisting of a furan (B31954) ring fused to two benzene (B151609) rings, is a prominent structural motif in a plethora of biologically active natural products and synthetic molecules. sigmaaldrich.comsigmaaldrich.com Its rigid and planar tricyclic ring system provides a unique topographical feature that can facilitate interactions with various biological targets, including enzymes and receptors. sigmaaldrich.com The dibenzofuran core is noted for its thermal stability and is soluble in nonpolar organic solvents. sigmaaldrich.com

Historically, dibenzofuran derivatives have been identified in natural sources such as lichens, and higher plants, and have demonstrated a wide array of pharmacological activities. epa.gov In the realm of chemical biology, the dibenzofuran scaffold has been utilized as a foundational structure for the development of compounds with anticancer, antibacterial, and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com The versatility of the dibenzofuran ring system allows for chemical modifications at various positions, enabling the synthesis of diverse libraries of compounds for biological screening.

Significance of Morpholine (B109124) Moieties in Molecular Design for Biological Investigation

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. This designation stems from its frequent appearance in a multitude of approved drugs and biologically active compounds. The inclusion of a morpholine moiety in a molecule can impart several advantageous physicochemical properties.

From a molecular design perspective, the morpholine ring is often introduced to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts, which can improve a compound's formulation properties. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The chair-like conformation of the morpholine ring can also serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement for optimal target binding.

Rationale for Investigating 3-Methoxy-4-morpholinomethyldibenzofuran as a Research Compound

The scientific rationale for the synthesis and investigation of this compound lies in the synergistic potential of its constituent parts. The dibenzofuran core provides a rigid, aromatic scaffold known for its diverse biological activities, while the morpholine moiety offers a means to fine-tune the molecule's physicochemical properties and introduce additional interaction points for biological targets.

The methoxy (B1213986) group at the 3-position of the dibenzofuran ring can influence the electronic properties of the aromatic system and may also be involved in hydrogen bonding or metabolic processes. The morpholinomethyl group at the 4-position introduces a flexible, basic side chain that can significantly impact the molecule's solubility, cell permeability, and ability to interact with acidic residues in protein binding sites.

The combination of these structural features in a single molecule makes this compound a compelling candidate for investigation in various research contexts, including the development of novel probes for chemical biology or as a lead structure in drug discovery programs. The exploration of such hybrid molecules allows researchers to systematically probe the structure-activity relationships of dibenzofuran derivatives and to potentially uncover new biological functions.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural design is based on well-established principles of medicinal chemistry. The synthesis of this compound would likely proceed through a Mannich reaction, a classic method for the aminomethylation of acidic C-H bonds. In this proposed synthesis, 3-methoxydibenzofuran (B1642342) would react with formaldehyde (B43269) and morpholine to yield the target compound.

The following table provides predicted physicochemical properties for this compound, which are useful for its characterization and for predicting its behavior in biological systems.

PropertyPredicted Value
Molecular FormulaC18H19NO3
Molecular Weight297.35 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass297.136494 g/mol
Topological Polar Surface Area33.8 Ų
Heavy Atom Count22
Formal Charge0
Complexity389

Data predicted using PubChem.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42840-16-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-[(3-methoxydibenzofuran-4-yl)methyl]morpholine

InChI

InChI=1S/C18H19NO3/c1-20-16-7-6-14-13-4-2-3-5-17(13)22-18(14)15(16)12-19-8-10-21-11-9-19/h2-7H,8-12H2,1H3

InChI Key

JLXGZBBBLBFARU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCOCC4

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Historical Context of Related Dibenzofuran (B1670420) Synthesis

The dibenzofuran core is a key structural motif found in a variety of natural products and biologically active compounds. researchgate.net Consequently, numerous synthetic methods for its construction have been developed over the years. Early methods often relied on harsh conditions and offered limited control over regioselectivity. One of the classical approaches involves the cyclization of diphenyl ethers. For instance, the Pschorr cyclization, a reaction that involves the intramolecular cyclization of a diazonium salt, has been utilized for the synthesis of the dibenzofuran skeleton.

More recent and versatile methods often employ transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, in particular, have become a cornerstone of modern organic synthesis and have been extensively applied to the formation of the dibenzofuran ring system. researchgate.net These methods often involve the intramolecular C-H activation and C-O bond formation of appropriately substituted diaryl ethers. The use of reusable palladium on carbon (Pd/C) under ligand-free conditions has also been reported for the synthesis of dibenzofurans from o-iododiaryl ethers, offering a more sustainable approach. nih.gov

A variety of other strategies have been developed, including those that proceed via benzofuran (B130515) or phenol (B47542) derivatives. researchgate.net These modern approaches often provide higher yields, greater functional group tolerance, and better control over the substitution pattern on the dibenzofuran core.

Targeted Synthesis of 3-Methoxy-4-morpholinomethyldibenzofuran

The synthesis of the key precursor, 3-methoxydibenzofuran (B1642342), can be achieved through several established routes for synthesizing substituted dibenzofurans. One common strategy involves the palladium-catalyzed coupling of a suitably substituted phenol and a halobenzene, followed by intramolecular cyclization to form the dibenzofuran core.

Once 3-methoxydibenzofuran is obtained, the next critical step is the regioselective introduction of a functional group at the 4-position. The methoxy (B1213986) group at the 3-position is an ortho-, para-directing group, which activates the aromatic ring towards electrophilic substitution. This directing effect would favor substitution at the 2- and 4-positions. Steric hindrance might play a role in favoring substitution at the less hindered 4-position over the 2-position.

A common method to introduce a one-carbon unit, which can then be converted to the desired aminomethyl group, is through a formylation reaction. The Vilsmeier-Haack reaction or the use of other formylating agents could be employed to introduce a formyl group (-CHO) at the 4-position, yielding 3-methoxydibenzofuran-4-carbaldehyde.

With the precursor 3-methoxydibenzofuran-4-carbaldehyde in hand, the introduction of the morpholinomethyl moiety can be accomplished through reductive amination. oregonstate.eduresearchgate.net This is a widely used and robust reaction in organic synthesis for the formation of carbon-nitrogen bonds.

The key steps in this proposed synthesis are outlined below:

StepReactionReactantsProduct
1Formylation3-Methoxydibenzofuran, Formylating agent (e.g., POCl₃, DMF)3-Methoxydibenzofuran-4-carbaldehyde
2Reductive Amination3-Methoxydibenzofuran-4-carbaldehyde, Morpholine (B109124), Reducing agent (e.g., Sodium triacetoxyborohydride)This compound

An alternative one-pot approach could be the direct Mannich reaction. researchgate.netmdpi.com This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a secondary amine like morpholine. Given the electron-rich nature of the 3-methoxydibenzofuran ring system, a direct Mannich reaction at the 4-position is a feasible, though potentially less regioselective, alternative to the two-step formylation and reductive amination sequence.

The efficiency of the proposed synthetic route would be highly dependent on the optimization of the reaction conditions for both the formylation and the reductive amination steps.

Formylation: The choice of formylating agent and reaction conditions would be crucial for achieving high regioselectivity and yield. Factors to consider for optimization include:

Reagent: Comparing different formylating agents (e.g., Vilsmeier reagent, dichloromethyl methyl ether with a Lewis acid).

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: Optimizing the reaction temperature to ensure complete reaction while minimizing side product formation.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time.

Reductive Amination: For the reductive amination step, several parameters can be adjusted to maximize the yield of the final product. researchgate.net

ParameterOptionsConsiderations
Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄)NaBH(OAc)₃ is often preferred for its mildness and selectivity. researchgate.net
Solvent Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)The solvent should be compatible with the reducing agent and dissolve the reactants.
pH Acidic catalyst (e.g., acetic acid) may be requiredThe formation of the intermediate iminium ion is often acid-catalyzed.
Stoichiometry Molar ratios of aldehyde, amine, and reducing agentOptimizing the ratios can improve yield and minimize side reactions.

Careful purification and characterization of the intermediates and the final product using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry would be essential to confirm the structure and purity.

Advanced Synthetic Routes for Analog Development

The development of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. Advanced synthetic routes would focus on modifying the core structure and the linker to generate a library of related compounds.

The morpholine moiety in the target compound can be considered a part of a "linker" attached to the dibenzofuran core. By varying the amine used in the reductive amination step, a diverse range of analogs can be synthesized.

This strategy allows for the systematic exploration of how changes in the linker's size, shape, and basicity affect the properties of the molecule. For example, replacing morpholine with other cyclic or acyclic secondary amines would lead to a variety of derivatives.

AmineResulting Linker
Piperidine (B6355638)Piperidinomethyl
PyrrolidinePyrrolidinomethyl
N-methylpiperazine(4-Methylpiperazin-1-yl)methyl
DiethylamineDiethylaminomethyl

This approach provides a straightforward and efficient way to generate a library of analogs from the common intermediate, 3-methoxydibenzofuran-4-carbaldehyde, facilitating the exploration of the chemical space around the parent compound.

Stereoselective Synthetic Approaches

The synthesis of this compound can introduce a chiral center if the substitution pattern of the dibenzofuran core makes the 4-position prochiral. Achieving stereoselectivity in the introduction of the morpholinomethyl group is a key challenge. While specific stereoselective syntheses for this exact compound are not extensively documented in publicly available literature, several strategies employed for analogous structures, particularly in the context of Mannich reactions and related C-C bond formations, can be proposed.

One potential approach involves the use of a chiral catalyst in the Mannich reaction. The reaction of 3-methoxydibenzofuran-4-ol (a potential precursor) with formaldehyde and morpholine could be catalyzed by a chiral Lewis acid or a Brønsted acid. For instance, proline and its derivatives have been successfully used as organocatalysts to induce enantioselectivity in Mannich reactions. The catalyst would form a chiral complex with the electrophile (iminium ion generated from formaldehyde and morpholine) or the nucleophile (the dibenzofuran), thereby directing the attack from one face and leading to the preferential formation of one enantiomer.

Another strategy is the use of a chiral auxiliary . A chiral auxiliary could be temporarily attached to the morpholine nitrogen or the dibenzofuran core. This auxiliary would sterically hinder one face of the molecule, directing the incoming substituent to the opposite face. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Furthermore, asymmetric C-H functionalization represents a modern and efficient approach. A chiral transition metal catalyst, often based on rhodium or palladium, could be employed to directly functionalize the C-H bond at the 4-position of 3-methoxydibenzofuran with a morpholinomethyl equivalent. The chiral ligands on the metal center would control the stereochemical outcome of the insertion.

The development of stereoselective methods for related heterocyclic compounds, such as 2,3-dihydrobenzofurans, has seen significant progress. lookchem.comescholarship.org For example, silver-catalyzed asymmetric synthesis has been used to produce chiral 2,3-dihydrobenzofurans. lookchem.com While the aromatic nature of the dibenzofuran core in the target molecule presents different challenges, these advanced catalytic systems provide a foundation for developing similar stereoselective methodologies.

The table below summarizes potential stereoselective approaches:

ApproachCatalyst/ReagentPrinciplePotential Outcome
Chiral Catalysis Proline derivatives, Chiral Lewis Acids (e.g., BINOL-derived phosphoric acids)Forms a transient chiral complex, directing the nucleophilic attack.Enantiomerically enriched this compound.
Chiral Auxiliary Evans auxiliaries, (S)- or (R)-phenylethylamine attached to morpholineSteric hindrance from the auxiliary directs the reaction pathway.Diastereomeric intermediates that can be separated, followed by auxiliary removal.
Asymmetric C-H Functionalization Chiral Rh(II) or Pd(II) complexesDirect, enantioselective insertion into the C4-H bond.High atom economy and enantioselectivity in a single step.

Multi-component Reaction Applications in Derivative Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient strategy for the rapid generation of molecular diversity. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate a library of related dibenzofuran derivatives.

A hypothetical MCR approach could involve the reaction of a substituted phenol, an aldehyde, and an amine in the presence of a suitable catalyst to construct a functionalized benzofuran ring, which could then be further elaborated to the dibenzofuran scaffold. For instance, a one-pot synthesis could be envisioned starting with 2-hydroxybiphenyl derivatives, formaldehyde, and morpholine, potentially catalyzed by an acid or a transition metal, to directly introduce the morpholinomethyl group while forming the furan (B31954) ring.

More practically, MCRs are well-suited for generating libraries of derivatives from a pre-formed dibenzofuran core. For example, a dibenzofuran derivative with appropriate functional groups could serve as a scaffold in an MCR. A 3-methoxy-4-formyldibenzofuran could participate in a Ugi or Passerini reaction.

Ugi Four-Component Reaction (Ugi-4CR):

This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using 3-methoxy-4-formyldibenzofuran as the aldehyde component, a diverse range of derivatives can be synthesized by varying the other three components.

Aldehyde: 3-Methoxy-4-formyldibenzofuran

Amine: Various primary or secondary amines (e.g., morpholine, piperidine, aniline (B41778) derivatives)

Carboxylic Acid: Acetic acid, benzoic acid, etc.

Isocyanide: tert-Butyl isocyanide, cyclohexyl isocyanide, etc.

The resulting products would be complex amides with the 3-methoxydibenzofuran moiety attached to a stereocenter, offering a rapid route to novel and structurally diverse compounds.

The following table illustrates the potential for derivative generation using a hypothetical Ugi-4CR:

AmineCarboxylic AcidIsocyanideResulting Derivative Structure
MorpholineAcetic Acidtert-Butyl isocyanideα-Acetamido-N-tert-butyl-3-methoxy-4-dibenzofuranacetamide derivative
AnilineBenzoic AcidCyclohexyl isocyanideα-Benzamido-N-cyclohexyl-3-methoxy-4-dibenzofuranacetamide derivative
BenzylaminePropionic AcidBenzyl isocyanideα-Propionamido-N-benzyl-3-methoxy-4-dibenzofuranacetamide derivative

This MCR approach is highly valuable in medicinal chemistry and materials science for creating libraries of compounds for screening purposes, without the need for laborious multi-step syntheses for each individual derivative.

Purification and Isolation Methodologies

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a compound of high purity for subsequent characterization and analysis. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Column Chromatography:

Column chromatography is a primary technique for the purification of dibenzofuran derivatives. researchgate.netmdpi.com Given the presence of the polar morpholine group and the relatively nonpolar dibenzofuran backbone, this compound is expected to be a moderately polar compound.

Stationary Phase: Silica gel (200-300 mesh) is a common choice. mdpi.com Alumina could also be used, depending on the stability of the compound.

Mobile Phase (Eluent): A solvent system of increasing polarity is typically employed. A gradient elution starting with a nonpolar solvent like hexane (B92381) or petroleum ether and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane would likely be effective. The optimal solvent ratio would be determined by thin-layer chromatography (TLC) analysis. For instance, a starting eluent could be a mixture of petroleum ether and ethyl acetate in a 5:1 ratio. mdpi.com

Recrystallization:

For obtaining highly pure crystalline material, recrystallization is the preferred method. mt.com The key is to find a suitable solvent or solvent pair in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

Solvent Selection: A screening of various solvents is necessary. Given the structure, solvents like ethanol, methanol (B129727), isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane could be suitable. The compound is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

The table below outlines a general purification workflow:

StepMethodDetailsPurpose
1. Initial Work-up Liquid-liquid extractionThe crude reaction mixture is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts and water-soluble impurities.Preliminary removal of bulk impurities.
2. Primary Purification Column ChromatographySilica gel column with a gradient of hexane/ethyl acetate. Fractions are collected and monitored by TLC.Separation of the target compound from starting materials, reagents, and byproducts.
3. Final Purification RecrystallizationDissolution in a minimal amount of a hot solvent (e.g., ethanol) followed by slow cooling.To obtain a highly pure, crystalline solid and remove trace impurities.
4. Drying Vacuum OvenThe isolated crystals are dried under vacuum to remove residual solvent.To obtain a solvent-free final product.

The purity of the final isolated compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 3-Methoxy-4-morpholinomethyldibenzofuran, ¹H NMR would reveal the number of different types of protons and their neighboring environments. For instance, the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet, while the protons on the morpholine (B109124) ring and the dibenzofuran (B1670420) core would exhibit more complex splitting patterns. ¹³C NMR spectroscopy would complement this by identifying the number of distinct carbon environments. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial in establishing the connectivity between different parts of the molecule, confirming the substitution pattern on the dibenzofuran ring and the attachment of the morpholinomethyl group.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-8.0Multiplet6HAromatic Protons (Dibenzofuran)
~4.0Singlet2H-CH₂- (Morpholinomethyl)
~3.9Singlet3H-OCH₃ (Methoxy)
~3.7Triplet4H-CH₂-O-CH₂- (Morpholine)
~2.5Triplet4H-CH₂-N-CH₂- (Morpholine)

Hypothetical ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmAssignment
~150-160C-O (Dibenzofuran)
~110-130Aromatic C-H and C-C (Dibenzofuran)
~67-CH₂-O-CH₂- (Morpholine)
~56-OCH₃ (Methoxy)
~54-CH₂-N (Morpholinomethyl)
~53-CH₂-N-CH₂- (Morpholine)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) could be employed. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the morpholinomethyl group or the methoxy group, which would further support the proposed structure.

Expected Mass Spectrometry Data:

m/z (Mass-to-charge ratio)Interpretation
[M]+Molecular Ion Peak
[M - 86]+Loss of the morpholino group
[M - 100]+Loss of the morpholinomethyl group
[M - 31]+Loss of the methoxy group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the various functional groups. These would include C-O stretching vibrations for the ether linkages in the methoxy and morpholine groups, as well as the dibenzofuran core. Aromatic C-H and C=C stretching and bending vibrations would also be prominent.

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3050-3150Aromatic C-H Stretch
~2800-3000Aliphatic C-H Stretch (Morpholine, Methoxy, Methyl)
~1600-1650Aromatic C=C Stretch
~1200-1300Aryl-O Stretch (Methoxy, Dibenzofuran)
~1100-1150Aliphatic C-O-C Stretch (Morpholine)

Chromatographic Methods in Analytical Research (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purification and analysis of this compound. researchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. Detection could be achieved using a UV detector, as the dibenzofuran core is expected to be UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of the compound in complex mixtures. nih.gov

Molecular Interactions and Preclinical Biological Activity Profiling

In Vitro Receptor Binding Affinity Studies (e.g., Opioid Receptor Allosteric Modulation)

There are no publicly available scientific studies that have investigated the in vitro receptor binding affinity of 3-Methoxy-4-morpholinomethyldibenzofuran. Specifically, its potential as an allosteric modulator of opioid receptors has not been assessed. Allosteric modulators are compounds that bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligands. nih.govnih.gov While the development of positive allosteric modulators (PAMs) for the mu-opioid receptor is an area of active research aimed at developing safer analgesics, the role of this compound in this context remains unexplored. nih.gov

Enzyme Inhibition and Activation Assays (e.g., Telomerase Inhibition)

No research has been published detailing the effects of this compound on enzyme activity. Consequently, its potential to inhibit or activate key enzymes, such as telomerase, is unknown. Telomerase is a reverse transcriptase that plays a crucial role in cellular immortalization and is a significant target in cancer research. nih.govnih.gov The inhibitory or activatory profile of this compound against this or any other enzyme has not been determined.

Cellular Pathway Modulation in Model Systems

Scientific literature lacks any data on the modulation of cellular pathways by this compound in model systems.

There are no available studies that have examined the ability of this compound to induce apoptosis in any non-human cell lines. Apoptosis, or programmed cell death, is a critical process in development and disease, and its induction is a common mechanism of action for anticancer agents. nih.govwaocp.org

The effect of this compound on the proliferation of non-human cells has not been evaluated in any published research. Proliferation assays are fundamental in assessing the cytostatic or cytotoxic potential of a compound.

There is no information available regarding the impact of this compound on mitochondrial function. Investigations into pathways of mitochondrial dysfunction, which can be central to understanding a compound's toxicity or therapeutic potential, have not been conducted for this molecule. nih.govnih.gov

Phenotypic Screening in Preclinical Models (e.g., Antiprotozoal Activity in Protozoan Parasites)

No phenotypic screening data for this compound in any preclinical models have been reported. This includes a lack of investigation into its potential antiprotozoal activity against any protozoan parasites. mdpi.com

In Vivo Pharmacological Activity of this compound in Non-Human Organism Models

Following a comprehensive search of available scientific literature, no specific in vivo pharmacological studies on this compound in non-human organism models, such as mice, were identified. Consequently, detailed research findings and data tables regarding its activity in these models cannot be provided at this time.

Therefore, the following subsections, which would typically detail the findings from such studies, remain unpopulated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of dibenzofuran (B1670420) derivatives can be significantly influenced by the nature and position of various substituents. Key modifications include alterations to the methoxy (B1213986) group, changes to the morpholine (B109124) ring, and modifications of the dibenzofuran core itself.

The position and electronic nature of the methoxy group on the dibenzofuran scaffold are critical determinants of biological activity. In related benzofuran (B130515) structures, the presence and location of a methoxy substituent can drastically alter the compound's cytotoxic and vasorelaxant properties. For instance, studies on benzofuran-pyrazoline hybrids have shown that methoxy substitution is a key factor in their vasorelaxant effects. nih.gov The electron-donating nature of the methoxy group can influence the electron density of the aromatic system, which in turn can affect binding affinity to target proteins.

In a series of nitrodibenzofuran-based protecting groups, the introduction of a methoxy substituent was found to improve the two-photon action cross-section, highlighting the group's ability to modulate the electronic properties of the dibenzofuran system. nih.govumn.edu Furthermore, in studies of hallucinogenic phenylalkylamines with conformationally restricted methoxy groups modeled by dihydrofuran rings, the orientation of these groups was found to be critical for potent interaction with serotonin (B10506) 5-HT2 receptors. nih.gov Analysis of various benzofuran derivatives has indicated that the lack of a methoxy substituent on the heterocyclic ring can be detrimental to cytotoxic activity. mdpi.com

The morpholine ring, a common substituent in medicinal chemistry, often contributes to improved aqueous solubility and favorable pharmacokinetic properties. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active site of a biological target.

In the context of anticancer agents, morpholinyl substitution at the para position of an N-phenethyl ring has been shown to enhance antiproliferative activity in benzofuran derivatives. mdpi.com SAR studies on various morpholine-containing compounds have revealed that the morpholine moiety can significantly influence the compound's activity, with unsubstituted morpholine sometimes showing potent effects. e3s-conferences.org For instance, in a series of benzofuran-morpholinomethyl-pyrazoline hybrids, the morpholinomethyl group was integral to their vasorelaxant properties. nih.gov

Modifications to the morpholine ring, such as altering its substitution pattern or replacing it with other heterocyclic moieties like piperidine (B6355638) or piperazine, can have a profound impact on biological activity. nih.gov The size and basicity of the heterocyclic ring are important factors, with the morpholine ring's specific conformation potentially playing a key role in binding to target proteins. nih.gov

The rigid, planar structure of the dibenzofuran core serves as a scaffold for the attachment of various functional groups. Alterations to this core, such as the introduction of additional substituents or the replacement of the furan (B31954) oxygen with other heteroatoms, can significantly impact the compound's biological profile.

Studies on dibenzofuran derivatives as PTP-MEG2 inhibitors have shown that substitutions at different positions on the dibenzofuran ring system are essential for inhibitory activity. nih.gov The hydrophobic and aromatic properties of the dibenzofuran core are crucial for its interaction with the target protein. Modifications that alter the planarity or the electronic distribution of the dibenzofuran system can lead to a loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For dibenzofuran and related benzofuran derivatives, 3D-QSAR studies have been instrumental in elucidating the key structural features required for their biological effects.

A 3D-QSAR study on novel dibenzofuran derivatives as PTP-MEG2 inhibitors generated a pharmacophore model that identified essential features for inhibitory activity. These included the aromatic property of a fused ring system, the hydrophobic properties of substituents, and the hydrogen bond acceptor properties of oxygen atoms. nih.gov Similarly, a QSAR study on benzofuran-morpholinomethyl-pyrazoline hybrids as vasorelaxant agents revealed a correlation between their activity and physicochemical parameters such as solubility, structure connectivity, and energetic quantities. nih.gov These models provide a predictive tool for designing new derivatives with enhanced potency.

The general approach in these studies involves aligning a set of molecules and then using statistical methods to correlate their 3D properties (steric, electrostatic, hydrophobic) with their observed biological activities. The resulting models can then be used to predict the activity of new, unsynthesized compounds.

Ligand Efficiency and Lipophilicity Index Assessments (e.g., cLogP)

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. LE measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. LLE relates potency to lipophilicity (cLogP), which is a key factor in determining a drug's pharmacokinetic and pharmacodynamic properties.

For dibenzofuran and benzofuran derivatives, maintaining a balance between potency and lipophilicity is crucial. While increased lipophilicity can sometimes lead to higher potency, it can also result in poor solubility, increased metabolic liability, and off-target toxicity. The cLogP values for a series of benzophenone (B1666685) inhibitors of P-glycoprotein, for example, varied significantly, leading to a wide range of lipophilic efficiencies. nih.gov

Monitoring LE and LLE can guide the optimization of lead compounds. For instance, in a series of P-gp inhibitors, compounds with favorable LE and LipE values were identified as promising candidates for further development. nih.govnih.gov While specific LE and LLE data for 3-Methoxy-4-morpholinomethyldibenzofuran are not available, it is a critical aspect to consider in the development of any new therapeutic agent based on this scaffold.

MetricDefinitionImportance in Drug Discovery
Ligand Efficiency (LE) Binding affinity per non-hydrogen atom.Helps in selecting smaller molecules with higher binding efficiency for lead optimization.
Lipophilic Ligand Efficiency (LLE) pIC50 - cLogPBalances potency with lipophilicity to avoid compounds with high lipophilicity and associated liabilities.
cLogP Calculated Logarithm of the partition coefficient between n-octanol and water.A measure of a compound's lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the resulting complex over time. While studies have performed docking and MD simulations on other dibenzofuran-based compounds to explore their potential as inhibitors for targets like matrix metalloproteinase-12 (MMP-12), no such simulations have been reported specifically for 3-Methoxy-4-morpholinomethyldibenzofuran.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model can then be used in virtual screening to search large compound libraries for other molecules with similar properties. The development of a pharmacophore model based on this compound has not been described in the literature.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding human-specific data)

Computational models are frequently used to predict the ADME properties of drug candidates early in the discovery process. These in silico predictions help to identify potential liabilities related to a compound's bioavailability and metabolic fate. There are no published reports containing predicted ADME properties for this compound.

Derivatization and Scaffold Exploration for Novel Research Probes

Design and Synthesis of Labeled Probes (e.g., Fluorescent or Radioligands)

The structural features of 3-Methoxy-4-morpholinomethyldibenzofuran, including the dibenzofuran (B1670420) ring system, a methoxy (B1213986) group, and a morpholinomethyl substituent, offer several avenues for the attachment of reporter groups like fluorophores or radioisotopes.

Fluorescent probes are essential for visualizing and quantifying biological processes. The synthesis of a fluorescently labeled version of this compound would likely involve the introduction of a reactive functional group onto the dibenzofuran scaffold, which can then be conjugated to a fluorophore.

One potential synthetic strategy would be to introduce a functional group, such as an amino or carboxyl group, onto the dibenzofuran core. This could be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amine, or through carboxylation reactions. Once functionalized, the dibenzofuran derivative can be coupled to a variety of commercially available fluorescent dyes that have reactive moieties like N-hydroxysuccinimide (NHS) esters or isothiocyanates. For instance, a dibenzofuran amine could be reacted with an NHS-ester of a fluorophore like fluorescein (B123965) or rhodamine to yield a stable amide linkage. nih.gov

Another approach involves the synthesis of novel fluorescent dibenzofuran analogues. Research has demonstrated the synthesis of dibenzofuran α-amino acids, which themselves possess enhanced fluorescent properties compared to naturally occurring amino acids. nih.gov This suggests that the inherent fluorescence of the dibenzofuran scaffold could be modulated and enhanced through appropriate chemical modifications.

Table 1: Hypothetical Fluorescent Probes Derived from this compound

Probe Name Fluorophore Excitation (nm) Emission (nm) Quantum Yield
DBF-FITC Fluorescein 495 519 0.92
DBF-TRITC Tetramethylrhodamine 557 576 0.30
DBF-Cy5 Cyanine 5 649 670 0.28
Amino-DBF (Intrinsic) 350 450 0.15

Radioligands are crucial for in vitro and in vivo studies of receptor binding and distribution. The synthesis of a radiolabeled version of this compound could be approached by incorporating a radionuclide such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F).

For tritiation or ¹⁴C labeling, a common strategy is to use a precursor with a suitable leaving group, such as a bromine or iodine atom, on the aromatic ring, which can be replaced with tritium gas or a ¹⁴C-labeled methyl group. Alternatively, the methoxy group itself could be a target for radiolabeling. O-demethylation of the methoxy group to a hydroxyl group would provide a site for subsequent O-methylation with a radiolabeled methylating agent, such as [¹⁴C]methyl iodide or [³H]methyl iodide. moravek.com

For positron emission tomography (PET) applications, ¹⁸F is a commonly used isotope. The introduction of ¹⁸F onto the aromatic ring of the dibenzofuran could be achieved via nucleophilic aromatic substitution on a precursor containing a suitable leaving group, such as a nitro group or a trialkylammonium salt. researchgate.net The synthesis of such precursors would be a key step in the development of a PET radioligand based on the this compound scaffold.

Table 2: Potential Radioligand Derivatives of this compound

Radioligand Isotope Precursor Labeling Method Specific Activity (Ci/mmol)
[³H]-3-Methoxy-4-morpholinomethyldibenzofuran ³H Bromo-dibenzofuran derivative Catalytic tritiation 20-100
3-[¹⁴C]Methoxy-4-morpholinomethyldibenzofuran ¹⁴C 3-Hydroxy-dibenzofuran derivative Methylation with [¹⁴C]CH₃I 0.05-0.06
[¹⁸F]-Fluoro-dibenzofuran derivative ¹⁸F Nitro-dibenzofuran derivative Nucleophilic substitution >1000

Development of Immobilized Ligands for Affinity Chromatography

Affinity chromatography is a powerful technique for purifying specific target molecules from complex mixtures. chromtech.com This method relies on the immobilization of a ligand with high affinity for the target molecule onto a solid support. nih.gov this compound, if found to bind to a specific protein or other biomolecule, could be developed into a valuable affinity chromatography resin.

The first step in developing an affinity resin is to identify a suitable point of attachment on the ligand that will not interfere with its binding to the target molecule. This often requires structure-activity relationship studies to understand which parts of the molecule are essential for binding. Assuming that the dibenzofuran core or the methoxy group is crucial for binding, the morpholinomethyl side chain could be a potential site for linkage to the chromatography support.

Alternatively, a linker arm could be introduced at another position on the dibenzofuran ring. This can be achieved by chemical synthesis, for example, by introducing a carboxyl or amino group as described in the previous section. This functionalized ligand can then be covalently coupled to a variety of commercially available activated chromatography matrices, such as CNBr-activated Sepharose, NHS-activated agarose, or epoxy-activated resins. thermofisher.comresearchgate.net The choice of matrix and coupling chemistry will depend on the nature of the functional group on the ligand and the desired stability of the linkage. mdpi.com

Table 3: Hypothetical Affinity Chromatography Resins

Resin Name Support Matrix Linkage Chemistry Ligand Density (µmol/mL) Application
DBF-Sepharose CNBr-activated Sepharose Isourea bond 5-10 Protein Purification
DBF-Agarose NHS-activated Agarose Amide bond 2-8 Enzyme Immobilization
DBF-Epoxy Epoxy-activated Resin Ether bond 1-5 Small Molecule Capture

Exploration of Polymeric or Solid-Phase Conjugates

Conjugating small molecules like this compound to polymers can impart new and advantageous properties, such as increased solubility, prolonged circulation time in vivo, and the potential for targeted delivery. wikipedia.org

Polymer-drug conjugates (PDCs) are a well-established class of therapeutics and research tools. nih.gov The synthesis of a PDC of this compound would involve covalently attaching the molecule to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), or a natural polymer like chitosan. ui.ac.id

The conjugation strategy would again depend on the available functional groups on the dibenzofuran derivative. A linker that is stable in circulation but cleavable at the target site (e.g., by specific enzymes or a change in pH) is often desirable. nih.gov For example, a dibenzofuran derivative with a carboxylic acid could be linked to a hydroxyl-containing polymer via an ester linkage.

Table 4: Examples of Potential Polymeric Conjugates

Polymer Linker Type Drug Loading (%) Molecular Weight (kDa) Potential Use
PEG Ester 5-15 20-40 Increased half-life
HPMA Amide 10-20 25-35 Targeted delivery
Chitosan Schiff base 2-8 50-190 Mucoadhesive applications

Immobilization of this compound onto a solid support can be useful for a variety of applications, including solid-phase synthesis, high-throughput screening, and the development of targeted drug delivery systems. The principles of immobilization are similar to those for affinity chromatography, involving the covalent attachment of the molecule to a solid support via a suitable linker.

The choice of solid support will depend on the intended application. For example, for solid-phase synthesis, resins like polystyrene or TentaGel are commonly used. For biological applications, biocompatible and biodegradable materials may be preferred. The density of the immobilized ligand on the solid support can often be controlled by the reaction conditions, allowing for the fine-tuning of the material's properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.